2-formyl-1H-pyrrole-3-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to life and chemical sciences. Among these, pyrrole (B145914), a five-membered aromatic heterocycle with the formula C₄H₄NH, stands out as a core component in a multitude of biologically significant molecules. nih.govbohrium.com Pyrrole and its derivatives are integral to the structure of natural products like heme, chlorophyll, and vitamin B12. nih.gov
2-Formyl-1H-pyrrole-3-carboxylic acid is a prominent member of the pyrrole family. Its structure is characterized by a pyrrole ring substituted with a formyl group (-CHO) at the second position and a carboxylic acid group (-COOH) at the third position. This arrangement of functional groups on the pyrrole scaffold provides multiple reactive sites, making it a valuable intermediate in the synthesis of a wide array of more complex heterocyclic systems. indiamart.comjecibiochem.com
Significance as a Pyrrole Scaffold in Organic Synthesis
The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse pharmacological activities and unique electronic properties. nih.govresearchgate.net Pyrrole derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govbohrium.comnih.gov The presence of both an electron-withdrawing formyl group and a carboxylic acid group in this compound significantly influences the reactivity of the pyrrole ring, enabling chemists to selectively modify the molecule and construct intricate molecular architectures. indiamart.comjecibiochem.com
The formyl group can participate in a variety of chemical transformations, such as condensation reactions to form Schiff bases and other imine derivatives, while the carboxylic acid group can be converted into esters, amides, and other acid derivatives. chemsrc.com This dual functionality makes this compound a highly sought-after precursor for creating libraries of novel compounds for drug discovery and materials science research. syrris.com
Overview of Research Trajectories
Current research involving this compound and its derivatives is multifaceted, spanning several key areas:
Medicinal Chemistry: A primary focus is the synthesis of novel pyrrole-containing compounds with potential therapeutic applications. Researchers are exploring the use of this scaffold to develop new antibacterial, anticancer, and anti-inflammatory agents. nih.govmdpi.com The ability to readily modify the functional groups allows for the fine-tuning of molecular properties to enhance biological activity and selectivity.
Organic Synthesis and Methodology: Chemists are continuously developing more efficient and sustainable methods for the synthesis of this compound and its analogs. syrris.com This includes the exploration of novel catalytic systems and one-pot reaction sequences to streamline the synthetic process. The Vilsmeier-Haack formylation is a key reaction for introducing the formyl group onto the pyrrole ring. nih.govjst.go.jp
Materials Science: The unique electronic and photophysical properties of pyrrole-based compounds make them attractive candidates for applications in materials science. Research is underway to incorporate this compound derivatives into the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. jecibiochem.com
The following table provides a summary of the key properties of this compound and related compounds:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| 2-Formyl-1H-pyrrole | C5H5NO | 95.10 | Precursor in synthesis, found in Maillard browning products |
| 1H-Pyrrole-3-carboxylic acid | C5H5NO2 | 111.10 | Intermediate in synthesis, found in Penicillium chrysogenum |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | C8H9NO3 | 167.16 | Intermediate for synthesis of substituted pyrroles, including cancer cell line inhibitors |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | 195.22 | Synthetic intermediate |
Properties
IUPAC Name |
2-formyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-3-5-4(6(9)10)1-2-7-5/h1-3,7H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICKHNDGZZUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formyl 1h Pyrrole 3 Carboxylic Acid and Its Structural Analogs
De Novo Pyrrole (B145914) Ring Construction Approaches
De novo strategies involve the assembly of the pyrrole ring from acyclic precursors. These methods are particularly useful for creating highly substituted pyrroles where the desired substitution pattern is difficult to achieve through functionalization of a parent pyrrole.
Cyclization Reactions in Pyrrole Core Formation (e.g., Knorr Synthesis)
The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are foundational methods for the construction of the pyrrole core. The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.org A classic example is the reaction that yields diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole. wikipedia.org This product can serve as a versatile intermediate for further transformations.
The Paal-Knorr synthesis, on the other hand, is the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This method is valued for its simplicity and efficiency in producing a wide range of substituted pyrroles. rgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org
| Reaction | Reactants | Typical Product | Key Features |
| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | Substituted pyrrole-2,4-dicarboxylates | Builds highly functionalized pyrroles from acyclic precursors. |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, amine/ammonia | Substituted pyrroles | Versatile and straightforward method for pyrrole ring formation. organic-chemistry.orgwikipedia.orgrgmcet.edu.in |
Regioselective Functionalization of Existing Pyrrole Systems
The direct functionalization of a pre-formed pyrrole ring is a common strategy for introducing desired substituents. However, the inherent reactivity of the pyrrole ring, which favors electrophilic substitution at the α-positions (C2 and C5), necessitates careful control of reaction conditions to achieve the desired regiochemistry, particularly for β-substitution (C3 and C4).
Vilsmeier-Haack Formylation Strategies for Formyl Group Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. organic-chemistry.orgchemistrysteps.comchemtube3d.com The reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. chemistrysteps.com
The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole nucleus is highly dependent on the substituents already present on the ring. For unsubstituted pyrrole, formylation occurs predominantly at the 2-position. chemistrysteps.com However, the use of sterically bulky N-substituents or sterically crowded formamides can direct the formylation to the 3-position. thieme-connect.comresearchgate.net For instance, the formylation of N-substituted pyrroles with bulky formamides like N,N-diisopropylformamide has been shown to favor the formation of pyrrole-3-carbaldehydes. thieme-connect.com It is important to note that formylation of a pyrrole already bearing a substituent at the 2-position, such as ethyl 1H-pyrrole-2-carboxylate, typically leads to formylation at the 4- and 5-positions. acs.org
Carboxylation Techniques for Carboxylic Acid Installation
The introduction of a carboxylic acid group onto a pyrrole ring can be achieved through various methods. One common approach involves the use of a strong base, such as a Grignard reagent or an organolithium reagent, to deprotonate the pyrrole, followed by quenching with carbon dioxide. However, achieving regioselectivity can be challenging.
Another approach involves enzymatic carboxylation. For example, the enzyme pyrrole-2-carboxylate decarboxylase has been shown to catalyze the reversible carboxylation of pyrrole to pyrrole-2-carboxylic acid. While this method demonstrates the feasibility of direct carboxylation, controlling the position of carboxylation to the 3-position of a 2-formylpyrrole remains a significant synthetic hurdle.
Halogenation and Electrophilic Substitution on Pyrrole Nucleus
Electrophilic substitution reactions, such as halogenation, are fundamental to the functionalization of the pyrrole ring. Due to the electron-rich nature of the pyrrole nucleus, these reactions typically proceed readily. The regioselectivity of electrophilic substitution is governed by the stability of the intermediate carbocation, with substitution being favored at the α-positions (C2 and C5) where the positive charge can be better delocalized.
Halogenation can be employed as a strategic tool to control the regioselectivity of subsequent functionalization steps. nih.gov By introducing a halogen at a specific position, that site can be activated for further reactions, such as cross-coupling reactions or metal-halogen exchange followed by the introduction of an electrophile. This indirect approach can provide access to substitution patterns that are not achievable through direct electrophilic substitution.
Transformative Conversions of Pyrrole Derivatives
The synthesis of 2-formyl-1H-pyrrole-3-carboxylic acid can also be accomplished through the chemical modification of appropriately substituted pyrrole precursors. This approach often involves the selective manipulation of functional groups on the pyrrole ring.
A notable example is the conversion of a pyrrole-2,4-dicarboxylate derivative. For instance, 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can be selectively de-esterified at the 2-position with trifluoroacetic acid. The resulting free α-position can then be formylated using triethyl orthoformate, yielding ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov Subsequent hydrolysis of the remaining ester group provides the corresponding carboxylic acid. chemicalbook.com
The selective reduction of one ester group in a pyrrole diester is another key transformation. Pyrrole-2,4-dicarboxylates can be selectively reduced at the 4-position using reagents like diisobutylaluminum hydride (DIBAL-H), which suggests that the pyrrole nitrogen may play a role in directing the reagent. nih.gov
Another transformative approach involves the conversion of a 2-thionoester pyrrole to a 2-formyl pyrrole. This can be achieved in a single step using Raney® nickel, offering a more direct route compared to the multi-step hydrolysis, decarboxylation, and formylation sequence often required for Knorr-type 2-carboxylate pyrroles. researchgate.netnih.govrsc.org
| Starting Material | Reagents | Product | Transformation |
| 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 1. Trifluoroacetic acid 2. Triethyl orthoformate | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Selective de-esterification followed by formylation nih.gov |
| Dimethyl pyrrole-2,4-dicarboxylate | Diisobutylaluminum hydride (DIBAL-H) | Ethyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | Selective reduction of the ester at the 4-position nih.gov |
| 2-Thionoester pyrroles | Raney® nickel | 2-Formyl pyrroles | Desulfurative reduction researchgate.netnih.govrsc.org |
Hydrolytic and Decarboxylative Pathways
The synthesis of pyrrole-3-carboxylic acids and their derivatives often involves hydrolytic and decarboxylative steps to unmask the carboxylic acid functionality or to modify the pyrrole core. Hydrolysis is a key reaction for converting ester precursors into the final carboxylic acid. A notable strategy involves the continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comacs.orgsyrris.jp In this Hantzsch-type reaction, the hydrogen bromide (HBr) generated as a byproduct facilitates the in situ hydrolysis of the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. syrris.comacs.orgsyrris.jp This method avoids the need for isolating intermediates, making it an efficient process for generating diverse pyrrole-3-carboxylic acids. syrris.com
Decarboxylation is another critical transformation in pyrrole chemistry. While often used to remove a carboxyl group to introduce a hydrogen atom, the mechanisms can be complex. For instance, the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been shown to proceed via a hydrolytic mechanism. nih.gov This pathway involves the addition of water to the carboxyl group, followed by protonation, leading to the formation of protonated carbonic acid as a viable intermediate. nih.gov This avoids the formation of a high-energy protonated carbon dioxide species. nih.gov In other synthetic routes, such as the conversion of Knorr-type 2-carboxylate pyrroles into 2-formyl pyrroles, traditional multi-step processes that include hydrolysis and decarboxylation are sometimes required. rsc.org However, alternative methods have been developed to bypass these steps, for example, by reducing 2-thionoester pyrroles directly to 2-formyl pyrroles using Raney® nickel. rsc.org
Table 1: Example of In Situ Hydrolysis in Pyrrole Synthesis
| Starting Materials | Key Reagent/Condition | Product | Ref |
|---|---|---|---|
| tert-Butyl acetoacetates, Amines, 2-Bromoketones | HBr (generated in situ) | Substituted Pyrrole-3-carboxylic acid | syrris.comacs.orgsyrris.jp |
Esterification and Amidation Transformations
The carboxylic acid group of this compound and its analogs is a versatile handle for further functionalization through esterification and amidation reactions. These transformations are fundamental in medicinal and agricultural chemistry for modifying a compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. One modern and efficient approach involves the use of a formamide (B127407) catalyst, such as formylpyrrolidine (FPyr), in conjunction with an activating agent like trichlorotriazine (B8581814) (TCT). nih.govorganic-chemistry.orgrsc.org This system facilitates the formation of a highly reactive acid chloride intermediate, which then readily reacts with an alcohol to form the corresponding ester in high yield. nih.govorganic-chemistry.org This method is noted for its cost-efficiency, scalability, and compatibility with a wide range of functional groups, including acid-labile ones. nih.govorganic-chemistry.orgrsc.org
Amidation: The synthesis of amides from pyrrole carboxylic acids is crucial for creating compounds with diverse biological activities, including fungicides that act as Complex II inhibitors. researchgate.net Similar to esterification, formamide-catalyzed methods using TCT provide a powerful tool for amide bond formation. nih.govorganic-chemistry.orgrsc.org The carboxylic acid is activated in situ to an acid chloride, which subsequently reacts with a primary or secondary amine to produce the desired amide. nih.gov This protocol has been shown to significantly improve yields compared to traditional methods using TCT alone and can even be applied to the formation of peptide bonds. nih.govorganic-chemistry.org The reaction is highly versatile, tolerating various substrates and allowing for scalable synthesis. organic-chemistry.org
Table 2: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Intermediate | Product | Ref |
|---|---|---|---|---|
| Esterification | Carboxylic Acid, Alcohol, FPyr (cat.), TCT | Carboxylic acid chloride | Ester | nih.govorganic-chemistry.orgrsc.org |
Multicomponent Reaction Approaches for Complex Derivatives (e.g., Ugi Reaction for chiral pyrroles)
Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are highly efficient tools for generating molecular complexity. nih.gov The Ugi four-component reaction (Ugi-4CR) is particularly valuable for synthesizing complex derivatives of pyrroles. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.gov
The Ugi reaction has been successfully applied to the synthesis of chiral pyrrole-containing structures. In a key example, chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids, prepared from natural L-amino acids, were used as the carboxylic acid component in an asymmetric Ugi reaction. researchgate.net This approach provides a novel route to chiral substituted pyrroloketopiperazines with moderate diastereoselectivity and in good yields. researchgate.net The reaction demonstrates a rare instance of an asymmetric Ugi reaction that does not rely on a chiral amine component. researchgate.net
The versatility of the Ugi reaction allows for the incorporation of diverse functional groups and the construction of elaborate molecular scaffolds. nih.gov By using convertible isocyanides, the resulting Ugi product can be further transformed, for instance, through hydrolysis of the secondary amide group to unmask a new carboxylic acid function. beilstein-journals.org This tandem Ugi/post-transformation strategy enables the synthesis of highly functionalized pyrrolo-fused quinolines and other complex heterocyclic systems. beilstein-journals.orgresearchgate.net The high convergence and atom economy of the Ugi reaction make it a powerful strategy in drug discovery and the target-oriented synthesis of complex molecules. nih.gov
Table 3: Components of an Asymmetric Ugi Reaction for Chiral Pyrrole Derivatives
| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product Class | Ref |
|---|
Chemical Reactivity and Derivatization Strategies of 2 Formyl 1h Pyrrole 3 Carboxylic Acid
Reactivity Patterns of the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the attachment of both a formyl (-CHO) and a carboxylic acid (-COOH) group at the C2 and C3 positions, respectively, profoundly modifies this intrinsic reactivity. These electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic than pyrrole itself.
Pyrrole is known to undergo electrophilic aromatic substitution more readily than benzene, typically requiring milder reaction conditions. pearson.com Substitution generally occurs at the 2-position (α-position) due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.com
In 2-formyl-1H-pyrrole-3-carboxylic acid, the existing substituents deactivate the ring towards further electrophilic attack. The formyl and carboxylic acid groups inductively withdraw electron density, making reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging than for simple pyrroles. Any electrophilic substitution would be expected to occur at the C4 or C5 positions, which are comparatively less deactivated. For instance, halogenation of pyrrole derivatives can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a common electrophilic substitution for pyrroles, though in this case, it would be adding a third deactivating group to an already deactivated ring. nih.govontosight.ai
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent Example | Expected Position of Substitution |
|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS) | C4 or C5 |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C4 or C5 |
| Acylation | Acyl chloride, Lewis Acid (Friedel-Crafts) | C4 or C5 |
Nucleophilic aromatic substitution is generally unfavorable for electron-rich rings like pyrrole. However, the presence of strong electron-withdrawing groups, such as the formyl and carboxyl moieties in the target molecule, can render the ring sufficiently electron-poor to undergo nucleophilic attack, especially if a good leaving group is present at one of the ring positions. For example, nucleophilic substitution has been demonstrated on halogenated pyrrole derivatives, such as the conversion of a chloromethyl-substituted pyrrole to an azide. nih.gov This suggests that if a derivative of this compound bearing a leaving group (e.g., a halogen) at the C4 or C5 position were synthesized, it could potentially serve as a substrate for nucleophilic substitution reactions.
Functional Group Transformations of the Formyl Moiety
The aldehyde (formyl) group at the C2 position is a versatile functional handle for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions.
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol (a hydroxymethyl group). The oxidation of a formyl group on a substituted pyrrole to a carboxylic acid has been achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄). sunderland.ac.uk This would convert this compound into pyrrole-2,3-dicarboxylic acid.
Conversely, selective reduction of the formyl group without affecting the carboxylic acid can be accomplished using mild reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) are effective for reducing aldehydes to alcohols. sunderland.ac.uk This transformation would yield 2-(hydroxymethyl)-1H-pyrrole-3-carboxylic acid.
Table 2: Oxidation and Reduction of the Formyl Group
| Transformation | Reagent Example | Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophiles.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org It is a powerful method for forming carbon-carbon double bonds. researchgate.net Pyrrole-2-carboxaldehyde, a closely related compound, has been shown to undergo Knoevenagel condensation with active methylene compounds like 3-cyanoacetylindole in the presence of a catalyst such as L-proline. researchgate.net This reaction creates a new α,β-unsaturated system conjugated with the pyrrole ring.
Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. Schiff bases derived from pyrrole-2-carboxaldehyde and various amines have been synthesized and characterized. researchgate.netchemsrc.com The reaction of this compound with a primary amine would yield a pyrrole-based Schiff base, incorporating the amine's R-group into the molecular structure.
Table 3: Condensation Reactions of the Formyl Group
| Reaction Type | Reactant Type | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated derivative |
| Schiff Base Formation | Primary amine | Imine (Schiff base) |
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of important derivatives such as esters, amides, and acyl chlorides. libretexts.org The poor leaving group ability of the hydroxyl group (-OH) means that the carboxylic acid must typically be "activated" for these transformations to occur efficiently. libretexts.org
Esterification: The conversion of the carboxylic acid to an ester (Fischer esterification) is typically achieved by reacting it with an alcohol in the presence of a strong acid catalyst. libretexts.org
Amide Formation: Direct reaction with an amine to form an amide is often difficult and requires high temperatures. libretexts.org More commonly, coupling agents are used to facilitate this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for converting pyrrole-3-carboxylic acids into the corresponding amides. syrris.comthermofisher.com
Acyl Chloride Formation: The carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govlibretexts.org The resulting acyl chloride is a highly versatile intermediate that can readily react with various nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.
Table 4: Derivatization of the Carboxylic Acid Moiety
| Derivative | Reagent(s) | Reaction Type |
|---|---|---|
| Ester | Alcohol, Acid catalyst | Fischer Esterification |
| Amide | Amine, Coupling agent (e.g., EDC/HOBt) | Amide Coupling |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl Halogenation |
Ester Formation and Transesterification
The carboxylic acid moiety of this compound is readily converted to its corresponding esters through various standard esterification protocols. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
The reaction is an equilibrium process where the alcohol, often used as the solvent, is present in large excess to drive the reaction toward the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final ester product. masterorganicchemistry.com
Continuous flow synthesis methods have also been developed for pyrrole-3-carboxylic acid derivatives, highlighting the industrial relevance of these compounds. syrris.comsyrris.jp While these methods often focus on the in situ hydrolysis of tert-butyl esters to yield the carboxylic acid, the underlying principles are directly applicable to esterification. syrris.comresearchgate.net For instance, the reverse reaction can be facilitated under flow conditions by manipulating reactant concentrations and removing water as it forms.
| Reactant | Alcohol | Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| This compound | Methanol (CH₃OH) | H₂SO₄ (conc.) | Reflux | Methyl 2-formyl-1H-pyrrole-3-carboxylate |
| This compound | Ethanol (C₂H₅OH) | TsOH | Reflux with Dean-Stark trap | Ethyl 2-formyl-1H-pyrrole-3-carboxylate |
| This compound | tert-Butanol ((CH₃)₃COH) | H₂SO₄ (conc.) | Room Temperature | tert-Butyl 2-formyl-1H-pyrrole-3-carboxylate |
Amide Bond Formation
The conversion of the carboxylic acid group into an amide is a cornerstone reaction in medicinal chemistry and organic synthesis. asiaresearchnews.com This transformation is crucial for generating libraries of compounds for biological screening, as seen in the development of pyrrole carboxamide fungicides. researchgate.net Direct condensation of this compound with an amine is thermally demanding and often inefficient. Therefore, the carboxylic acid must first be activated.
Common methods for amide bond formation involve the use of coupling reagents. A widely used approach is the combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt). The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. syrris.com
Alternative one-pot procedures have been developed to efficiently form amide bonds with low-reactivity nitrogen-containing heterocycles. asiaresearchnews.com One such method uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. asiaresearchnews.com Metal-based catalysts, such as those involving titanium tetrachloride (TiCl₄), have also been reported for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov
| Coupling Reagent/System | Amine | Solvent | General Conditions | Product Class |
|---|---|---|---|---|
| EDC / HOBt | Primary/Secondary Amines (R-NH₂) | DMF or CH₂Cl₂ | Room Temperature | N-substituted 2-formyl-1H-pyrrole-3-carboxamides |
| SOCl₂ then Amine | Primary/Secondary Amines (R-NH₂) | Toluene, then amine addition | Reflux, then cool for amine addition | N-substituted 2-formyl-1H-pyrrole-3-carboxamides |
| Boc₂O / DMAPO | Low-reactivity amines/heterocycles | Acetonitrile | Room Temperature, one-pot | N-substituted 2-formyl-1H-pyrrole-3-carboxamides |
| TiCl₄ | Primary/Secondary Amines (R-NH₂) | Pyridine | 85 °C | N-substituted 2-formyl-1H-pyrrole-3-carboxamides |
Decarboxylation Processes
Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids require high temperatures for decarboxylation, the reaction is facilitated by the presence of an electron-withdrawing group at the α or β position relative to the carboxyl group. wikipedia.org For this compound, the formyl group and the pyrrole ring itself influence the ease of this transformation.
Studies on the closely related pyrrole-2-carboxylic acid show that decarboxylation is often acid-catalyzed. nih.govresearchgate.net The mechanism can proceed via a hydrolytic pathway where water adds to the carboxyl group, followed by protonation and cleavage of the C-C bond to release CO₂ and the protonated pyrrole. nih.govresearchgate.net This route avoids the formation of very high-energy intermediates like protonated carbon dioxide. nih.govresearchgate.net The reactivity and the specific pathway are highly dependent on the acidity of the medium. nih.gov
Modern synthetic methods have provided milder conditions for decarboxylation. These include photoredox-catalyzed reactions that can convert carboxylic acids to other functional groups under visible light, and microwave-assisted protocols that can significantly shorten reaction times, often using copper catalysts. organic-chemistry.org
| Method | Key Reagents/Conditions | Mechanism Type | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolytic | Strong acid (e.g., HClO₄, H₂SO₄), heat | Electrophilic substitution | 2-Formyl-1H-pyrrole |
| Microwave-Assisted | Copper(I) oxide, 1,10-phenanthroline, microwave irradiation | Catalytic protodecarboxylation | 2-Formyl-1H-pyrrole |
| Photoredox Catalysis | Photocatalyst (e.g., acridinium), visible light, H-donor | Radical-mediated hydrodecarboxylation | 2-Formyl-1H-pyrrole |
Intramolecular Cyclization and Rearrangement Reactions
The proximity of the formyl and carboxylic acid groups on the pyrrole scaffold allows for intramolecular reactions to form fused heterocyclic systems. For example, derivatives of the carboxylic acid, such as amides, can undergo cyclization. An N-substituted amide derived from this compound could potentially cyclize onto the formyl group to form a pyrrolo-pyrimidinone or a related bicyclic lactam, especially after reduction of the aldehyde to an alcohol.
The formyl group itself can be a precursor to reactive intermediates. For instance, conversion of the formyl group to a carbinol (hydroxymethyl group) generates a substrate that can participate in cycloaddition reactions. Pyrrole-2-carbinols are known to dehydrate to form reactive 2-methide-2H-pyrroles (azafulvenes), which can be trapped by various dienophiles or nucleophiles. nih.gov A similar strategy applied to a derivative of this compound could lead to the formation of dihydropyrrolizine structures. nih.gov
Furthermore, cyclization can be achieved by introducing a suitable side chain onto the pyrrole nitrogen. For example, an N-substituted derivative with a terminal amine or other nucleophile could cyclize onto the C3-carboxyl group (or its activated form) to generate fused ring systems, a strategy common in the synthesis of pyrrolidones and caprolactams from linear precursors. researchgate.net Similarly, an N-substituted derivative with a terminal alkyne could undergo a palladium- or gold-catalyzed intramolecular hydroamination to form fused dihydropyrrole rings. rsc.org These strategies showcase the potential of this compound as a scaffold for constructing more complex, polycyclic molecules.
Spectroscopic and Structural Characterization Techniques for 2 Formyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-formyl-1H-pyrrole-3-carboxylic acid, both ¹H and ¹³C NMR provide definitive evidence for its structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, generally between 10-13 ppm, due to its deshielded nature and hydrogen bonding. princeton.edulibretexts.org The proton of the formyl group (CHO) also appears as a distinct singlet, typically resonating around 9-10 ppm. The N-H proton of the pyrrole (B145914) ring gives a broad signal, often in the range of 11-12 ppm. The two protons on the pyrrole ring (at positions 4 and 5) would appear as doublets due to coupling with each other, with chemical shifts characteristic of aromatic heterocyclic systems, generally in the 6-8 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. libretexts.org Similarly, the formyl carbonyl carbon resonates in a deshielded region, often between 180-200 ppm. The carbons of the pyrrole ring show signals in the aromatic region, typically from 110 to 140 ppm.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structure. princeton.edu HMBC experiments would show correlations between the formyl proton and the C2 and C3 carbons of the pyrrole ring, as well as correlations between the pyrrole protons and adjacent carbons, confirming the substitution pattern.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Correlations (HMBC) |
|---|---|---|---|
| N-H | ~11.0 - 12.0 (broad) | - | Correlates with C2, C5 |
| C2-CHO | ~9.5 - 10.0 (singlet) | ~180 - 190 | Correlates with C2, C3 |
| C3-COOH | ~12.0 - 13.0 (broad) | ~165 - 175 | Correlates with C3, C4 |
| C4-H | ~7.0 - 7.5 (doublet) | ~115 - 125 | Correlates with C3, C5 |
| C5-H | ~6.5 - 7.0 (doublet) | ~110 - 120 | Correlates with C4, N-H |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The N-H stretching vibration of the pyrrole ring typically appears as a moderate to sharp band around 3200-3400 cm⁻¹. researchgate.net
The carbonyl (C=O) stretching region is particularly informative. Two distinct, strong absorptions are expected: one for the carboxylic acid carbonyl, typically around 1680-1710 cm⁻¹, and another for the aldehyde carbonyl at a slightly higher frequency, approximately 1650-1690 cm⁻¹, due to conjugation with the pyrrole ring. The C=C stretching vibrations of the pyrrole ring appear in the 1450-1550 cm⁻¹ region. acgpubs.org The C-O stretching and O-H bending vibrations of the carboxylic acid group are found in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the C=C bonds in the pyrrole ring often gives a strong Raman signal. The carbonyl stretching vibrations are also Raman active. Studies on pyrrole-2-carboxylic acid confirm the formation of cyclic dimers in the solid state through vibrational analysis. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Pyrrole Ring | 3200 - 3400 | Medium |
| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Aldehyde, Pyrrole Ring | 2800 - 3100 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| C=O Stretch | Aldehyde | 1650 - 1690 | Strong |
| C=C Stretch | Pyrrole Ring | 1450 - 1550 | Medium |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| O-H Bend | Carboxylic Acid | 910 - 950 | Medium, Broad |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 139.11 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 139.
The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH). libretexts.org This would lead to prominent peaks at m/z 122 ([M-OH]⁺) and m/z 94 ([M-COOH]⁺). The latter fragment, the 2-formylpyrrole cation, would be particularly stable. Another characteristic fragmentation is the formation of an acylium ion (R-CO⁺) through cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org Further fragmentation of the pyrrole ring itself can also occur. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments. nih.gov
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 139 | [C₆H₅NO₃]⁺ | Molecular Ion ([M]⁺) |
| 122 | [C₆H₄NO₂]⁺ | Loss of hydroxyl radical (-OH) |
| 111 | [C₆H₅NO₂]⁺ | Loss of carbon monoxide (-CO) from aldehyde |
| 94 | [C₅H₄NO]⁺ | Loss of carboxyl group (-COOH) |
| 66 | [C₄H₄N]⁺ | Fragmentation of the pyrrole ring |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The this compound molecule contains a conjugated system comprising the pyrrole ring, the formyl group, and the carboxylic acid group.
This extended conjugation is expected to result in characteristic absorptions in the UV region. The spectrum would likely show strong absorptions corresponding to π→π* transitions. researchgate.net For comparison, pyrrole-2-carboxylic acid shows a strong absorption maximum around 260-270 nm. nist.gov The presence of the additional formyl chromophore in conjugation at the 2-position would be expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. A weaker absorption at a longer wavelength, corresponding to the n→π* transition of the carbonyl groups, may also be observed. masterorganicchemistry.com The exact position of the absorption maxima can be influenced by the solvent used.
| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π → π | Conjugated Pyrrole System | ~270 - 300 |
| n → π | C=O (Formyl and Carboxyl) | > 300 (Weak) |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for this compound is not widely reported, its solid-state architecture can be predicted based on studies of similar molecules like pyrrole-2-carboxylic acid. researchgate.netnih.gov It is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice. This arrangement is driven by strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov
Furthermore, the N-H group of the pyrrole ring and the oxygen atom of the formyl group can act as hydrogen bond donors and acceptors, respectively. This would lead to the formation of extended supramolecular networks, such as chains or sheets, linking the primary dimer units together through N-H···O=C interactions. nih.gov The analysis would also reveal the planarity of the pyrrole ring and the relative orientation of the formyl and carboxylic acid substituents.
| Structural Feature | Predicted Observation | Driving Interaction |
|---|---|---|
| Primary Motif | Centrosymmetric Dimer | O-H···O Hydrogen Bonds (Carboxylic Acids) |
| Supramolecular Assembly | Extended Chains or Sheets | N-H···O Hydrogen Bonds (Pyrrole N-H to Formyl C=O) |
| Conformation | Largely Planar Molecule | sp² hybridization of the ring and substituents |
Computational Chemistry and Theoretical Investigations of 2 Formyl 1h Pyrrole 3 Carboxylic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for the quantum chemical analysis of pyrrole (B145914) derivatives, offering a balance between computational cost and accuracy. For molecules such as 2-formyl-1H-pyrrole-3-carboxylic acid, DFT methods are employed to predict a variety of molecular properties, including optimized geometries, electronic stabilities, and spectroscopic features. These calculations are fundamental to understanding the molecule's intrinsic characteristics.
Optimized Geometries and Energetic Stabilities
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The optimized geometry corresponds to the lowest energy conformation on the potential energy surface. For pyrrole derivatives, DFT calculations, often using the B3LYP functional with various basis sets, can predict bond lengths, bond angles, and dihedral angles with high accuracy.
In a computational study of the related compound, 5-formyl-1H-pyrrole-2-carboxylic acid, a potential energy surface (PES) scan was performed to identify the most stable conformer. researchgate.net The final optimized structure was determined to be planar, a common feature in such conjugated systems. researchgate.net This planarity is indicative of electron delocalization across the pyrrole ring and its substituents. The energetic stability of different conformers is evaluated to identify the ground state structure, which is essential for further analysis of the molecule's properties.
Table 1: Selected Optimized Geometrical Parameters of a Related Pyrrole Carboxylic Acid Derivative (Note: Data presented here is for a closely related isomer, 5-formyl-1H-pyrrole-2-carboxylic acid, as a representative example of typical bond lengths and angles in this class of molecules, based on DFT/B3LYP/6-31G calculations.)
| Parameter | Bond Length (Å) / Angle (°) |
| C-C (ring) | 1.38 - 1.42 |
| C-N (ring) | 1.36 - 1.38 |
| C=O (formyl) | ~1.22 |
| C=O (carboxyl) | ~1.21 |
| O-H (carboxyl) | ~0.97 |
| C-C-N (angle) | 107 - 109 |
| C-N-C (angle) | ~109 |
| O=C-O (angle) | ~124 |
This table is illustrative and based on typical values for similar compounds.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis is a key component of computational studies, as it not only confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions.
For pyrrole-2-carboxylic acid, a complete vibrational assignment has been proposed for its conformers based on DFT calculations. researchgate.net The characteristic stretching frequencies of the O-H, N-H, and C=O groups are of particular interest as they are sensitive to the molecule's conformation and its involvement in hydrogen bonding. researchgate.net For instance, the O-H stretching vibration typically appears as a broad band in the high-frequency region of the IR spectrum, and its position can shift significantly upon dimerization. researchgate.net
Table 2: Calculated Vibrational Frequencies and Assignments for a Related Pyrrole Derivative (Note: This data is representative and based on studies of similar pyrrole carboxylic acids.)
| Wavenumber (cm⁻¹) | Assignment |
| ~3500 | O-H stretch |
| ~3400 | N-H stretch |
| ~1700 | C=O stretch (carboxyl) |
| ~1650 | C=O stretch (formyl) |
| ~1550 | C=C stretch (ring) |
| ~1400 | O-H bend |
| ~800 | N-H out-of-plane bend |
This table is illustrative and based on typical values for similar compounds.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
Computational studies on pyrrole derivatives often include FMO analysis to understand their electronic properties and potential for charge transfer. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can be calculated to provide a more quantitative measure of the molecule's reactivity. researchgate.net
Table 3: Frontier Molecular Orbital Properties and Reactivity Indices (Note: The values presented are hypothetical for this compound, based on typical results from DFT calculations on similar molecules.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 2.0 eV |
| Global Hardness | 2.25 eV |
| Chemical Potential | -4.25 eV |
| Electrophilicity Index | 4.02 eV |
This table is illustrative and based on typical values for similar compounds.
Conformational Landscape and Intermolecular Interactions
The flexibility of the formyl and carboxylic acid groups allows for the existence of different conformers for this compound. Understanding the conformational landscape and the nature of intermolecular interactions is essential for predicting the molecule's behavior in different environments.
Potential Energy Surface (PES) Scans
Potential Energy Surface (PES) scans are computational experiments used to explore the conformational space of a molecule. By systematically varying specific dihedral angles (torsional angles) and calculating the energy at each step, a PES can be generated. This surface reveals the energy barriers between different conformers and helps identify the most stable conformations.
For a molecule like this compound, PES scans would typically be performed for the rotation of the formyl group and the carboxylic acid group relative to the pyrrole ring. Studies on similar molecules, such as 2-formylfuran, have used DFT to calculate the rotational barriers between cis and trans conformers. researchgate.net Such calculations for this compound would provide valuable information on its conformational preferences and the energy required for interconversion between different rotational isomers.
Hydrogen Bonding Network Analysis (e.g., Dimerization)
Carboxylic acids are well-known for their ability to form strong hydrogen-bonded dimers, both in the solid state and in non-polar solvents. researchgate.net In these dimers, two molecules are held together by a pair of O-H···O hydrogen bonds, forming a stable cyclic structure. The pyrrole N-H group can also participate in hydrogen bonding.
Theoretical studies on pyrrole-2-carboxylic acid have confirmed the formation of cyclic dimers and have been used to calculate the binding energies of these intermolecular interactions. researchgate.net The formation of such dimers has a significant effect on the molecule's properties, including its vibrational spectra, where a noticeable red-shift in the O-H stretching frequency is observed. researchgate.net For this compound, computational analysis of its dimerization would involve optimizing the geometry of the dimer and calculating the interaction energy, providing insight into the strength and nature of the hydrogen bonding network. DFT calculations combined with theories like Atoms in Molecules (AIM) can further characterize the nature of these hydrogen bonds. researchgate.net
Advanced Computational Analyses
Quantum Theory of Atoms in Molecules (QTAIM)
There are no specific QTAIM analyses available in the scientific literature for this compound. QTAIM is a powerful method that partitions a molecule's electron density to define atoms and chemical bonds, providing insights into the nature of atomic interactions, bond strengths, and charge distribution. Such an analysis for this compound would be invaluable for understanding the intricate interplay between the pyrrole ring, the formyl group, and the carboxylic acid substituent, including the nature of intramolecular hydrogen bonding.
Nuclear Independent Chemical Shift (NICS) for Aromaticity Assessment
A specific assessment of the aromaticity of this compound using the NICS method has not been reported. NICS is a widely used computational technique to quantify the aromatic character of a cyclic system by calculating the magnetic shielding at the center of the ring. A NICS calculation would provide a quantitative measure of the influence of the electron-withdrawing formyl and carboxylic acid groups on the aromaticity of the pyrrole ring.
Computational Prediction of Reaction Pathways and Transition States
Detailed computational studies predicting the reaction pathways and transition states for reactions involving this compound are currently absent from the literature. Such studies are crucial for understanding the molecule's reactivity, predicting the products of chemical reactions, and elucidating reaction mechanisms at a molecular level. For instance, computational modeling could predict the regioselectivity of electrophilic or nucleophilic attacks on the pyrrole ring and provide energetic details of the reaction coordinates.
The absence of this specific computational data highlights an opportunity for new research to contribute to a deeper understanding of the chemical behavior of this functionalized pyrrole.
Advanced Research Applications and Prospects of 2 Formyl 1h Pyrrole 3 Carboxylic Acid Derivatives in Chemical Science
Strategic Building Blocks for Complex Organic Synthesis
The inherent reactivity of the aldehyde and carboxylic acid functionalities allows for selective and sequential reactions, making 2-formyl-1H-pyrrole-3-carboxylic acid a valuable building block for constructing sophisticated molecular architectures. sunderland.ac.uk Its derivatives are pivotal intermediates in the synthesis of compounds with significant biological and material science applications. lucp.netbiolmolchem.com
The presence of two distinct reactive sites on the pyrrole (B145914) ring positions this compound as an ideal candidate for intramolecular and intermolecular condensation reactions to form larger, complex structures. While direct synthesis of macrocycles from this specific compound is an area of emerging research, the fundamental reactivity is well-established. The carboxylic acid can be activated to react with a nucleophile, while the aldehyde can undergo reactions like condensation or reductive amination. This dual functionality is essential for step-wise strategies leading to macrocyclization.
Furthermore, derivatives of related pyrrole carboxaldehydes have been shown to undergo cyclization to afford fused polycyclic compounds, such as pyrrole-fused oxazines. researchgate.net For instance, the condensation of a hydroxymethyl group at the 5-position with a carboxylic acid on an amino acid side chain can produce cyclic lactone structures. nih.govmdpi.com This principle highlights the potential of this compound to participate in similar transformations, paving the way for the synthesis of novel polycyclic and heterocyclic-fused systems.
Pyrrole derivatives are integral to numerous biologically active compounds, including fungicides, antibiotics, and anti-inflammatory agents. lucp.netbiolmolchem.comresearchgate.net The pyrrole-3-carboxylic acid scaffold, in particular, is a key component in a range of potent bioactive molecules. A significant application is in the synthesis of pyrrole-3-carboxamides, which have been developed as cannabinoid receptor 1 (CB1) inverse agonists. syrris.comacs.orgsyrris.comresearchgate.net
The synthesis of these amides leverages the carboxylic acid moiety of the pyrrole core. Efficient, one-step continuous flow synthesis methods have been developed to produce diversely substituted pyrrole-3-carboxylic acids, which can then be directly converted into amides. syrris.comresearchgate.net In the agrochemical sector, ortho-substituted heterocyclic amides, including pyrrole carboxamides, are a class of fungicides that act as Complex II inhibitors in the fungal respiratory chain. researchgate.net Additionally, studies on related pyrrole-3-carboxaldehydes have shown that their derivatives can exhibit significant antibacterial activity against pathogens like Pseudomonas putida. mdpi.com This demonstrates that both the carboxylic acid and the formyl group on the this compound core can be functionalized to generate molecules with potent and diverse biological activities.
Development of Functional Organic Materials
The pyrrole ring is a fundamental unit in the field of materials science, particularly for conducting polymers and electronic materials. researchgate.net The ability to functionalize the pyrrole monomer is crucial for tuning the properties of the resulting polymer.
Poly(pyrrole-3-carboxylic acid) (PPyCOOH) has been synthesized and fabricated into functional nanostructures. nih.gov Specifically, PPyCOOH nanoneedles, created through an aqueous dispersion polymerization method, exhibit excellent photothermal performance. nih.gov These materials can absorb near-infrared light and convert it into heat, a property valuable for applications like photothermal therapy. nih.gov The presence of abundant carboxyl groups on the polymer backbone not only enhances cellular uptake in biological systems but also provides reactive handles for further functionalization. nih.gov
The this compound molecule serves as a doubly functionalized monomer. The carboxylic acid group can be used to create the polymer backbone, while the formyl group at the 2-position remains available for post-polymerization modification. This allows for the attachment of other functional groups to fine-tune the electronic properties, solubility, or binding capabilities of the material, making it a promising precursor for advanced organic electronic components, sensors, and theranostic platforms. researchgate.netnih.gov
Investigations into Biosynthetic Origins and Biomimetic Synthesis
Understanding the natural production of pyrrole-containing molecules provides insight for developing green and efficient synthetic routes. While the specific biosynthetic pathway for this compound is not extensively detailed, studies on related isomers offer valuable clues.
The biosynthesis of the pyrrole ring often involves amino acids such as glycine, proline, and others as foundational synthons. mdpi.com For pyrrole-2-carboxylic acid, pathways involving the enzymatic conversion of L-proline or the enzymatic CO2 fixation onto a pyrrole ring have been identified. mdpi.commdpi.com One biomimetic approach for producing related pyrrole-2-carbaldehydes involves a modified Maillard reaction, where carbohydrates react with amino esters under mild acidic conditions, mimicking natural processes that occur in food chemistry. researchgate.net These studies suggest that the this compound scaffold could potentially originate from similar biological precursors and enzymatic transformations, a hypothesis that invites further investigation.
Emerging Applications and Future Research Directions
The versatility of this compound positions it at the forefront of several emerging research areas. Future work will likely focus on fully exploiting its bifunctionality.
Key future directions include:
Novel Macrocycle and Cage Synthesis: Systematically exploring intramolecular and multicomponent reactions to create novel macrocyclic and polycyclic structures with unique host-guest properties or biological activities.
Medicinal Chemistry Advancement: Expanding the library of bioactive pyrrole-3-carboxamides and other derivatives for drug discovery, targeting a wider range of diseases from bacterial infections to neurological disorders. syrris.commdpi.com
Advanced Functional Polymers: Designing and synthesizing novel polymers and copolymers using this compound as a functional monomer to create next-generation organic semiconductors, sensors, and materials for theranostics. nih.gov
Green Synthesis Protocols: Further development of efficient and environmentally benign synthesis methods, such as continuous flow chemistry, to make these valuable pyrrole derivatives more accessible for research and industrial application. acs.orgsyrris.com
The continued exploration of this strategic building block promises to unlock new molecular entities and materials with significant scientific and technological impact.
Data on Applications of this compound Derivatives
| Derivative Class | Application Area | Function/Target |
|---|---|---|
| Pyrrole-3-carboxamides | Pharmaceutical | Cannabinoid Receptor 1 (CB1) Inverse Agonists syrris.comresearchgate.net |
| Pyrrole-3-carboxamides | Agrochemical | Fungicide (Complex II Inhibition) researchgate.net |
| Pyrrole-3-carboxaldehydes | Pharmaceutical | Antibacterial Agents mdpi.com |
| Poly(pyrrole-3-carboxylic acid) | Materials / Biomedical | Photothermal Agent for Cancer Therapy nih.gov |
| Fused-Pyrrole Polycycles | Organic Synthesis | Intermediates for Complex Molecules researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-formyl-1H-pyrrole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Paal-Knorr condensation using amino acids or biogenic amines as precursors. For example, 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acid was synthesized in 80% yield using dichloroacetic acid and monitored via 1H-NMR (δ 9.45 for the formyl proton) and ESI-MS . Adjusting solvent systems (e.g., ethanol/ethyl acetate mixtures) and slow crystallization can improve purity .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Formyl protons appear at δ ~9.45, while carboxylic acid protons are broad (δ ~13.51) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 174.01 [M+1]+) confirm molecular weight .
- X-ray crystallography : Hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) stabilize the crystal lattice, as seen in related pyrrole derivatives .
Q. What are typical reactions involving the formyl and carboxylic acid groups in this compound?
- Methodological Answer :
- Amide formation : React with amines (e.g., piperidine derivatives) under coupling agents to form bioactive analogs .
- Reductive alkylation : The formyl group can be reduced to hydroxymethyl derivatives for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data in derivatives of this compound?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Use 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously. For example, in 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, aromatic protons were resolved via 400 MHz NMR in DMSO-d6 . Cross-referencing with computational models (e.g., DFT) can validate assignments .
Q. What strategies improve crystallinity for X-ray analysis of hygroscopic pyrrole derivatives?
- Methodological Answer : Use mixed-solvent systems (e.g., 80% ethanol + 20% ethyl acetate) for slow evaporation, enabling monoclinic crystal growth. Anisotropic displacement parameters and riding models for H-atoms refine structural accuracy . For air-sensitive compounds, employ inert atmospheres during crystallization.
Q. How can reaction yields be optimized for complex pyrrole-carboxylic acid derivatives?
- Methodological Answer :
- Catalyst screening : Pd-mediated coupling or organocatalysts improve efficiency in multi-step syntheses .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure products, as seen in 68–95% yields for analogs .
Q. How do structural modifications impact bioactivity in pyrrole-carboxylic acid derivatives?
- Methodological Answer : Substituents at the 3- and 5-positions modulate bioactivity. For example:
- Electron-withdrawing groups (e.g., -CF3) enhance antitumor activity by increasing electrophilicity .
- Hydrogen-bond donors (e.g., -COOH) improve binding to kinases, as shown in protein kinase inhibition assays .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
